4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid
Description
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a methyl group at position 5 and a carboxylic acid moiety at position 2. The furan ring is further functionalized with a brominated pyrazole group via a methylene linker.
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-6-7(2-9(16-6)10(14)15)4-13-5-8(11)3-12-13/h2-3,5H,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGFEAKKWQVAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 4-bromo-1h-pyrazol-1-yl group have been shown to inhibit liver alcohol dehydrogenase. This enzyme plays a crucial role in the metabolism of alcohol and other substances in the body.
Mode of Action
It’s worth noting that compounds with a 1h-pyrazol-1-yl group are known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target protein, potentially altering its activity.
Biochemical Pathways
Given its potential inhibitory effect on liver alcohol dehydrogenase, it may impact the alcohol metabolism pathway. This could lead to downstream effects on the production and elimination of acetaldehyde, a toxic metabolite of alcohol.
Pharmacokinetics
Compounds with similar structures are generally well-absorbed and distributed throughout the body
Result of Action
If it does indeed inhibit liver alcohol dehydrogenase, it could potentially reduce the metabolism of alcohol and increase the concentration of acetaldehyde in the body. This could lead to various physiological effects, including flushing, nausea, and rapid heartbeat.
Biological Activity
The compound 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid (CAS No. 1248793-48-7) is a pyrazole derivative that has gained attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 285.09 g/mol. The structure features a furan ring and a pyrazole moiety, which are known for their diverse biological properties.
| Property | Value |
|---|---|
| CAS Number | 1248793-48-7 |
| Molecular Weight | 285.09 g/mol |
| Molecular Formula | C₁₀H₉BrN₂O₃ |
| Purity | ≥95% |
Antimicrobial Properties
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves the inhibition of bacterial cystathionine gamma-lyase (CSE), enhancing the efficacy of existing antibiotics .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Compounds in this class can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This action is similar to that observed in well-known anti-inflammatory drugs like celecoxib .
Case Studies
- Synthesis and Evaluation : A study synthesized several pyrazole derivatives, including the compound , and evaluated their antibacterial activities against various pathogens. The results demonstrated a correlation between structural modifications and enhanced biological activity .
- Mechanistic Insights : Research has shown that the introduction of bromine in the pyrazole ring can significantly affect the compound's biological properties, potentially increasing its binding affinity to target enzymes involved in inflammation and infection .
- Clinical Applications : Some derivatives have been evaluated in clinical settings for their analgesic and anti-inflammatory effects, demonstrating promise as therapeutic agents in treating conditions like arthritis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related derivatives based on substituent variations, core modifications, and functional group replacements. Below is a detailed analysis:
Halogen-Substituted Pyrazole Derivatives
Bromo vs. Chloro Analogs :
Isostructural bromo and chloro derivatives (e.g., compounds 4 and 5 in ) highlight the impact of halogen size and polarizability. Bromine’s larger atomic radius and higher electron density may enhance van der Waals interactions or halogen bonding in biological targets compared to chlorine. For example, brominated pyrazoles in antimicrobial agents (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrate improved binding affinity over chloro analogs .Bromo vs. Fluoro Analogs :
Fluorine’s electronegativity and smaller size reduce steric hindrance but may weaken halogen bonding. For instance, 5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde () combines bromine with difluoromethyl groups, balancing lipophilicity and metabolic stability—a contrast to purely fluorinated derivatives .
Functional Group Modifications
- Carboxylic Acid vs. Ester Derivatives: Methyl 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylate () replaces the carboxylic acid with an ester.
Nitro and Trifluoromethyl Substitutions :
The nitro group in 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid () introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. Conversely, trifluoromethyl groups (e.g., 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, ) enhance metabolic stability and bioavailability by resisting oxidative degradation .
Alkyl and Aromatic Substituents
Methyl vs. Isopropyl Groups :
Substituents on the pyrazole ring influence steric effects. For example, 5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid () has a bulky isopropyl group, which may hinder intermolecular interactions compared to the target compound’s unsubstituted pyrazole .- Phenoxymethyl vs. Methylfuran: 5-(4-Bromo-phenoxymethyl)-furan-2-carboxylic acid (1-benzyl-1H-pyrazol-3-yl)-amide () replaces the methylfuran with a phenoxymethyl group, extending π-system conjugation and possibly enhancing binding to aromatic residues in proteins .
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Crystallography and Computational Analysis: Tools like SHELXL () and Multiwfn () enable precise structural determination and electronic property analysis.
- Therapeutic Potential: While direct data on the target compound’s bioactivity is absent, brominated pyrazole-furan hybrids (e.g., ) show promise in antimicrobial and anti-inflammatory applications due to their halogen-bonding capabilities and modular synthesis .
Q & A
Q. What are the optimized synthetic routes for 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate hydrazines, followed by bromination and alkylation. Key steps include:
- Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol to form the pyrazole core .
- Bromination : Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to introduce the bromo group at the 4-position of pyrazole .
- Methylfuran coupling : Employing a Mitsunobu reaction or nucleophilic substitution to attach the methylfuran moiety, with yields sensitive to solvent polarity (e.g., THF vs. DCM) and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) . Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents (e.g., 1.2:1 aldehyde-to-hydrazine ratio) .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–Br bond length ~1.89 Å; pyrazole-furan dihedral angle ~15°) .
- FTIR : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- NMR : ¹H NMR distinguishes pyrazole CH (δ 7.2–8.1 ppm) and furan CH₃ (δ 2.3 ppm); ¹³C NMR confirms carboxylate carbon at ~165 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?
Discrepancies may arise from variations in:
- Assay conditions : Adjusting pH (e.g., 7.4 vs. 6.8) or solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
- Strain specificity : Testing against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria with standardized MIC protocols .
- Structural analogs : Comparing activity of bromo-substituted derivatives to chloro or methyl variants to isolate electronic effects .
Q. What computational strategies predict the compound’s reactivity and binding modes?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps for nucleophilic attack sites .
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like M. tuberculosis enoyl-ACP reductase (binding energy ≤−8.5 kcal/mol) .
Q. How to validate purity and stability under storage conditions?
- HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min; purity ≥98% .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS for hydrolytic cleavage of the ester linkage .
Q. What mechanistic insights explain regioselectivity in its synthesis?
- Electronic effects : Bromine’s electron-withdrawing nature directs electrophilic substitution to the pyrazole 4-position .
- Steric hindrance : Bulky methylfuran groups favor axial orientation in transition states, confirmed by DFT .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
